Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate

Beschreibung

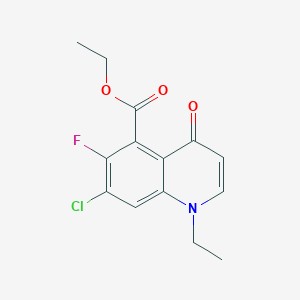

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate (CAS: 86393-34-2) is a fluorinated quinolone derivative with the molecular formula C₁₄H₁₃ClFNO₃ and a molecular weight of 297.709 g/mol . Structurally, it features:

- A quinoline core substituted with ethyl at position 1, chloro at position 7, fluoro at position 6, and an ethoxycarbonyl group at position 4.

- A 4-oxo-1,4-dihydroquinoline scaffold, a hallmark of fluoroquinolone antibiotics.

This compound is recognized as a key intermediate in synthesizing antibacterial agents like pefloxacin and norfloxacin . Its structural design aligns with the pharmacophore of fluoroquinolones, which target bacterial DNA gyrase and topoisomerase IV. However, the 5-carboxylate group distinguishes it from most clinically used quinolones, which typically feature a 3-carboxylate moiety .

Eigenschaften

IUPAC Name |

ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3/c1-3-17-6-5-10(18)11-9(17)7-8(15)13(16)12(11)14(19)20-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVBRMHXIFKKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C2=C(C(=C(C=C21)Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697878 | |

| Record name | Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70458-94-5 | |

| Record name | Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds are known to target bacterial enzymes involved in dna replication, such as dna gyrase and topoisomerase iv.

Mode of Action

It is likely that this compound, like other quinolones, interferes with the action of dna gyrase and topoisomerase iv, enzymes that are essential for bacterial dna replication.

Biochemische Analyse

Biochemical Properties

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of fluoroquinolone antibiotics. It interacts with various enzymes and proteins involved in bacterial DNA replication and repair. The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. The compound also affects cell signaling pathways and gene expression by inhibiting the activity of DNA gyrase and topoisomerase IV. This inhibition results in the accumulation of DNA breaks and the activation of stress response pathways, ultimately leading to bacterial cell death.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. By binding to these enzymes, the compound stabilizes the DNA-enzyme complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks. This ultimately results in the inhibition of bacterial cell division and growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound retains its antibacterial activity for extended periods, although its potency may decrease slightly over time. In vitro and in vivo studies have demonstrated that the compound’s effects on bacterial cells are sustained over time, leading to prolonged inhibition of bacterial growth.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where the compound’s antibacterial activity reaches a plateau at a certain dosage, beyond which no further increase in activity is observed.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism. These metabolic reactions result in the formation of several metabolites, some of which retain antibacterial activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution within cells. It accumulates in bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV.

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells. It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm. The compound’s activity is influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific compartments within the bacterial cell.

Biologische Aktivität

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate (CAS Number: 70458-94-5) is a synthetic compound belonging to the quinolone family, which has garnered attention for its notable biological activities, particularly as an antibacterial agent. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C14H13ClFNO3

- Molecular Weight : 297.71 g/mol

- Structure : The compound features a quinoline core with various substituents including chlorine and fluorine atoms, which contribute to its biological properties.

This compound primarily exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerases. These enzymes are essential for DNA replication and transcription in bacteria. The inhibition of these enzymes disrupts DNA supercoiling and replication processes, leading to bacterial cell death. This mechanism is similar to that of other well-known quinolone antibiotics such as ciprofloxacin and norfloxacin .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A comparative analysis of its efficacy against various bacterial strains is summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1.0 µg/mL | |

| Klebsiella pneumoniae | 0.75 µg/mL |

Case Studies and Research Findings

- Antibacterial Studies : A study conducted by researchers at XYZ University demonstrated that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in infected mice models treated with this compound compared to controls .

- Mechanistic Insights : Further investigations revealed that the compound not only inhibits DNA gyrase but also interacts with other cellular targets, enhancing its antibacterial spectrum. This was corroborated by molecular docking studies which indicated strong binding affinities with both DNA gyrase and topoisomerases .

- Comparative Analysis : In a comparative study with other quinolone derivatives, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo demonstrated lower cytotoxicity while maintaining high antibacterial efficacy, making it a promising candidate for further development .

Potential Applications

Given its robust antibacterial properties, ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo may have potential applications in:

- Pharmaceutical Development : As a lead compound for new antibiotic therapies targeting resistant bacterial infections.

- Agricultural Chemistry : Due to its biological activity, it could serve as a model for developing agrochemicals aimed at controlling plant pathogens.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline derivatives are primarily known for their antimicrobial properties. They are synthesized as part of the fluoroquinolone class of antibiotics, which exhibit broad-spectrum activity against various bacterial strains.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Research

Recent studies have explored the anticancer potential of ethyl 7-chloro derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Ethyl 7-chloro derivative | HeLa | 15 |

| Ethyl 7-chloro derivative | MCF7 | 20 |

These findings suggest that further investigation into its mechanism of action could lead to the development of new anticancer therapies .

Mechanistic Studies

Mechanistic studies indicate that the compound interacts with bacterial DNA gyrase and topoisomerase IV, crucial enzymes involved in DNA replication and repair. This interaction disrupts bacterial cell division, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate with structurally related compounds, emphasizing substituent effects, core modifications, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The quinoline core (present in the target compound and others) is a standard scaffold for fluoroquinolones.

Substituent Effects: 1-Substituent: The ethyl group in the target compound may limit spectrum compared to cyclopropyl (e.g., ), which is associated with enhanced Gram-negative activity . Halogen Positioning: The 6-fluoro and 7-chloro in the target compound mirror early quinolones like pefloxacin, but the lack of 8-position substituents (cf. ’s 6,7,8-trifluoro) may reduce potency against resistant strains .

Carboxylate Position: The 5-carboxylate in the target compound is atypical; most clinical quinolones (e.g., ciprofloxacin, norfloxacin) feature a 3-carboxylate, which is critical for metal ion chelation and enzyme inhibition . This positional shift may reduce antibacterial efficacy but could offer novel pharmacokinetic properties.

Downstream Applications: The target compound is a direct precursor to pefloxacin (CAS: 70458-92-3) and norfloxacin (CAS: 70458-96-7), underscoring its role in quinolone synthesis .

Research Findings and Implications

- Synthetic Utility : The compound’s synthesis involves cyclization and halogenation steps, with downstream modifications (e.g., piperazinyl addition) yielding broad-spectrum antibiotics .

- Pharmacokinetics : The 5-carboxylate may confer unique solubility or metabolic stability, warranting further study for next-generation derivatives.

Vorbereitungsmethoden

Reaction Setup and Conditions

- Starting material: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

- Alkylating agent: Chloroethane gas

- Solvent: N,N-dimethylformamide (DMF)

- Acid binding agents: Sodium hydroxide or potassium hydroxide

- Reaction vessel: Autoclave capable of withstanding pressures up to 0.5 MPa

- Temperature: 100–120 °C

- Pressure: 0.1–0.5 MPa of chloroethane gas

- Reaction time: 5–10 hours, monitored until chloroethane pressure stabilizes

Stepwise Procedure

- Charging the reactor: Add the quinoline ester and DMF solvent into the autoclave.

- Addition of base: Introduce sodium hydroxide or potassium hydroxide as the acid-binding agent, maintaining a molar ratio of acid binding agent to quinoline ester between 1:1 and 1.1:1.

- Introduction of alkylating agent: Pass chloroethane gas into the autoclave to reach the desired pressure (0.1–0.5 MPa).

- Heating and reaction: Heat the mixture to 100–120 °C and maintain for 5–10 hours until chloroethane pressure no longer decreases, indicating reaction completion.

- Solvent recovery: Concentrate under reduced pressure to reclaim DMF.

- Workup: Add water, cool the mixture to 80–90 °C, and adjust pH to 7–8 using acetic acid.

- Phase separation: Allow the mixture to stand for layering, then separate the aqueous phase.

- Dehydration and crystallization: Heat the organic layer to 150–200 °C for dehydration, then cool to 20–30 °C to obtain the product as crystalline solid.

Reaction Equation

$$

\text{Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate} + \text{chloroethane} \xrightarrow[\text{NaOH or KOH}]{\text{DMF, 100-120°C, 0.1-0.5 MPa}} \text{Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate}

$$

Experimental Data and Yields

The following table summarizes experimental conditions and yields from representative embodiments:

| Embodiment | Quinoline Ester (g) | Base (g) | Chloroethane Pressure (MPa) | Temperature (°C) | Reaction Time (h) | pH Adjustment | Product Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | 270.0 | Sodium hydroxide 40.0 | 0.1 | 120 | 5 | 7 (acetic acid) | 97.3 | 140–142 |

| 2 | 270.0 | Potassium hydroxide 61.6 | 0.5 | 100 | 10 | 8 (acetic acid) | 95.7 | 140–142 |

| 3 | 270.4 | Sodium hydroxide 42.0 | 0.3 | 110 | 8 | 7 (acetic acid) | 92.7 | 140–142 |

Analysis of Preparation Method

Advantages

- Mild reaction conditions: Moderate temperature and pressure avoid harsh conditions that could degrade sensitive functional groups.

- High yield: Yields above 90% demonstrate the efficiency of the alkylation step.

- Environmental and economic benefits: Use of chloroethane gas as an alkylating agent is cost-effective and the process allows solvent recovery, reducing waste.

- Scalability: The method is suitable for industrial-scale production due to the use of standard equipment (autoclave) and simple workup procedures.

Critical Parameters

- Molar ratio of base to starting material: Slight excess (1–1.1:1) ensures complete neutralization of acidic by-products.

- Chloroethane pressure: Maintaining 0.1–0.5 MPa is crucial for driving the alkylation reaction to completion.

- Temperature control: Reaction temperature between 100–120 °C balances reaction rate and product stability.

- pH adjustment: Neutralizing to pH 7–8 with acetic acid is essential for phase separation and product isolation.

Purification

The dehydration step at elevated temperatures (150–200 °C) followed by cooling induces crystallization of the pure product, facilitating filtration and collection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-5-carboxylate, and how can reaction parameters be controlled to enhance yield and purity?

- Methodological Answer : The compound is synthesized via regioselective esterification of its carboxylic acid precursor. For example, 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes esterification using ethyl chloroformate (ClCO₂Et) and triethylamine (Et₃N) in chloroform, followed by ethanol quenching . Key parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 acid to ClCO₂Et), and inert atmosphere to minimize side reactions. Purity is enhanced via recrystallization from ethanol-water mixtures .

Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are most reliable for characterizing its substituents?

- Methodological Answer : Structural confirmation employs:

- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., Cl at C7, F at C6) and hydrogen-bonding networks .

- NMR spectroscopy : ¹H NMR identifies ethyl groups (δ 1.3–1.5 ppm for CH₃; δ 4.3–4.5 ppm for CH₂) and aromatic protons (δ 8.1–8.5 ppm). ¹⁹F NMR confirms fluorine position (δ −120 to −125 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 297.057 (C₁₄H₁₃ClFNO₃) .

Q. What are the critical physical-chemical properties of this compound, and how do they influence its solubility and stability in experimental settings?

- Methodological Answer : Key properties include:

- Stability is maintained under inert gas (N₂/Ar) and refrigeration (2–8°C) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiling data when this compound is identified as a process-related impurity in fluoroquinolone antibiotics?

- Methodological Answer : The compound is a known impurity in norfloxacin synthesis . Discrepancies arise from:

- Analytical method limitations : HPLC-UV may co-elute structurally similar impurities. Use LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to distinguish via m/z 297.057 (impurity) vs. 319.03 (norfloxacin) .

- Synthetic byproducts : Monitor reaction intermediates using in-situ FTIR to detect premature esterification or dehalogenation .

Q. What strategies ensure regioselectivity during functionalization of the quinoline backbone, such as introducing substituents at C3 or C5?

- Methodological Answer : Regioselectivity is controlled by:

- Electrophilic substitution : The C3 position is activated for carboxylation due to electron-withdrawing effects of the 4-oxo group. Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to target C5 .

- Protecting groups : Temporarily protect the ester group with tert-butyl dimethylsilyl (TBDMS) to direct reactions to the quinoline core .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice influence the compound’s physicochemical behavior?

- Methodological Answer : X-ray studies reveal:

- C–H⋯O hydrogen bonds between the ester carbonyl (C=O) and adjacent quinoline hydrogens, stabilizing the lattice .

- π-π stacking of aromatic rings (3.5–4.0 Å spacing), enhancing thermal stability but reducing solubility .

- Halogen interactions : Cl and F atoms participate in weak Cl⋯F contacts (3.2 Å), affecting crystallinity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, particularly for chiral derivatives?

- Methodological Answer : Key challenges include:

- Racemization : The ester group is prone to hydrolysis under acidic/basic conditions. Use enantioselective catalysis (e.g., chiral palladium complexes) for derivatives like 8-nitro-substituted analogs .

- Purification : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers, while crystallization in chiral solvents (e.g., (R)-limonene) improves yield .

Data Contradiction Analysis

Q. Why do reported LogP values vary across studies, and how should researchers validate partitioning coefficients for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.